1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl-

Description

Molecular Geometry and Conformational Analysis

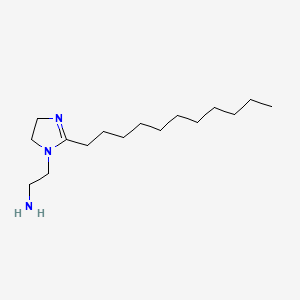

The molecular geometry of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- is characterized by a five-membered dihydroimidazole ring that serves as the central structural unit, with the Chemical Abstracts Service registry number 95-37-4 providing unique identification for this compound. The systematic name, 2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine, reflects the precise positioning of substituents around the imidazoline core structure. The molecule contains three distinct structural regions: the undecyl chain providing hydrophobic character, the dihydroimidazole ring system contributing to the heterocyclic framework, and the ethanamine group offering additional hydrogen bonding capabilities.

Conformational analysis of imidazoline derivatives has revealed significant insights into the flexibility of these molecular systems. Research on related bis-imidazolone compounds demonstrates that polymethylene fragments in imidazoline-containing molecules exhibit considerable conformational flexibility, allowing phenyl rings and other substituents to adopt various mutual arrangements. In the case of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl-, the long undecyl chain introduces additional conformational degrees of freedom that significantly influence the overall molecular geometry.

Computational studies employing density functional theory methods, particularly using the B3LYP hybrid functional with 6-31G(d,p) basis sets, have been successfully applied to analyze conformational preferences in imidazoline derivatives. These calculations consistently reveal that initial optimization often yields predominantly co-oriented arrangements of functional groups, though anti-oriented conformations may also be energetically accessible depending on the specific substitution pattern. The conformational landscape of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- is expected to be particularly complex due to the presence of the flexible undecyl chain, which can adopt numerous rotational conformations.

Nuclear magnetic resonance spectroscopy studies on related imidazoline compounds have provided experimental validation of conformational predictions. The technique has proven particularly valuable for establishing interatomic distances and determining predominant conformer populations in solution. For compounds containing long alkyl chains like the undecyl substituent, nuclear Overhauser effect spectroscopy can reveal crucial information about spatial relationships between different molecular segments, thereby confirming or refuting theoretical conformational predictions.

Crystallographic Data and Bonding Patterns

The crystallographic characterization of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- provides fundamental insights into its solid-state structure and intermolecular interactions. The molecular formula C16H33N3 indicates the presence of three nitrogen atoms within the structure, with the central dihydroimidazole ring contributing two nitrogen atoms and the terminal ethanamine group providing the third. This nitrogen distribution creates multiple sites for potential hydrogen bonding interactions that significantly influence crystal packing arrangements.

The molecular weight of 267.45 grams per mole reflects the substantial contribution of the undecyl chain to the overall molecular mass. The International Union of Pure and Applied Chemistry name, 2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine, precisely describes the connectivity pattern, with the undecyl group attached to the carbon-2 position of the dihydroimidazole ring and the ethanamine substituent linked through the nitrogen-1 position. The simplified molecular-input line-entry system representation, CCCCCCCCCCCC1=NCCN1CCN, provides a linear notation that clearly depicts the bonding connectivity throughout the molecule.

Crystallographic studies of related imidazoline compounds have revealed characteristic bonding patterns and intermolecular interactions. The dihydroimidazole ring typically exhibits bond lengths consistent with partial double-bond character in the carbon-nitrogen bonds, while maintaining sufficient flexibility to accommodate various conformational arrangements. The presence of both nitrogen lone pairs and the terminal amine group creates opportunities for extensive hydrogen bonding networks in the crystalline state.

Table 1: Fundamental Molecular Properties of 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl-

The crystallographic data available for imidazoline-containing compounds demonstrates the importance of systematic structural analysis. Crystal systems frequently observed for related compounds include monoclinic and triclinic arrangements, with space groups that accommodate the specific geometric requirements of the imidazoline ring system. The flexibility of the undecyl chain in 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- suggests that crystal packing may involve interdigitation of alkyl chains, similar to patterns observed in long-chain surfactant molecules.

Comparative Analysis with Related Imidazoline Derivatives

Comparative structural analysis reveals significant relationships between 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- and other members of the imidazoline family. The closely related compound 2-Undecylimidazoline, with molecular formula C14H28N2 and Chemical Abstracts Service number 10443-61-5, provides an important reference point for understanding structural variations within this chemical class. The fundamental difference lies in the absence of the ethanamine substituent in 2-Undecylimidazoline, resulting in a molecular weight of 224.39 grams per mole compared to 267.45 grams per mole for the ethanamine derivative.

The structural modifications present in 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- compared to simpler imidazoline derivatives significantly impact its physical and chemical properties. The addition of the ethanamine functionality introduces an additional nitrogen atom and extends the molecular framework, creating new possibilities for intermolecular interactions and altered solubility characteristics. This structural enhancement transforms a relatively simple heterocyclic compound into a more complex amphiphilic molecule with distinct hydrophilic and hydrophobic regions.

Research on 4,5-dihydro-2-undecyl-1H-imidazole, which lacks the ethanamine substituent, demonstrates the systematic progression of structural complexity within this family. This compound, with molecular formula C14H28N2, represents an intermediate structural variant that helps illustrate the effect of progressive functionalization on molecular properties. The systematic comparison reveals how each additional functional group contributes to the overall molecular architecture and potential applications.

Table 2: Comparative Analysis of Related Imidazoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- | C16H33N3 | 267.45 | 95-37-4 | Undecyl chain + ethanamine group |

| 2-Undecylimidazoline | C14H28N2 | 224.39 | 10443-61-5 | Undecyl chain only |

| 4,5-dihydro-2-undecyl-1H-imidazole | C14H28N2 | 224.39 | 10443-61-5 | Basic undecyl-substituted imidazoline |

| 2-undecyl-1H-imidazole | C14H26N2 | 222.37 | 16731-68-3 | Fully aromatic imidazole ring |

The progression from 2-undecyl-1H-imidazole to 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- illustrates the systematic structural modifications possible within the imidazoline family. The fully aromatic 2-undecyl-1H-imidazole, with molecular weight 222.37 grams per mole, represents the simplest member of this series, lacking both the dihydro saturation and the ethanamine functionality. The melting point range of 69-74 degrees Celsius for 2-undecyl-1H-imidazole provides a reference point for understanding how structural modifications affect thermal properties.

Extended chain derivatives, such as 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-, demonstrate the scalability of this structural motif to longer alkyl chains. This compound, with molecular formula C22H45N3 and molecular weight 351.61 grams per mole, shows how extending the alkyl chain from undecyl to heptadecyl significantly increases molecular weight while maintaining the fundamental imidazoline-ethanamine framework. The systematic variation in chain length provides insights into structure-property relationships within this compound family.

Properties

IUPAC Name |

2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3/c1-2-3-4-5-6-7-8-9-10-11-16-18-13-15-19(16)14-12-17/h2-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRULNKPQHXSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059123 | |

| Record name | 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-37-4 | |

| Record name | 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-undecyl-1H-imidazole-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl- (CAS No. 95-37-4) is a compound with significant potential in biological applications due to its unique chemical structure and properties. Its molecular formula is C16H33N3, with a molecular weight of 267.45 g/mol. This compound belongs to the class of imidazole derivatives, which have been extensively studied for their diverse biological activities.

Pharmacological Properties

Research indicates that imidazole derivatives, including 1H-Imidazole-1-ethanamine, exhibit a wide range of pharmacological activities:

- Antibacterial and Antifungal : Certain imidazole derivatives have demonstrated efficacy against various bacterial and fungal strains. Studies have shown that modifications in the alkyl chain length can significantly influence their antimicrobial potency .

- Anticancer Activity : Compounds similar to 1H-Imidazole-1-ethanamine have been evaluated for their anticancer properties. For instance, a study highlighted the ability of imidazole derivatives to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway (e.g., increasing Bax and decreasing Bcl-2 levels) .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

-

Antitumor Activity : A recent study explored the antitumor effects of various imidazole derivatives, including those structurally related to 1H-Imidazole-1-ethanamine. The findings indicated that certain derivatives exhibited potent antiproliferative activity against cancer cell lines (e.g., A549, HeLa) with selectivity indices significantly favoring tumor cells over normal cells .

Compound IC50 (µM) Selectivity Index 4f 18.53 23–46 5-FU - - MTX - - - Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of imidazole derivatives. The results indicated that structural variations could enhance activity against specific pathogens, suggesting that the undecyl group in 1H-Imidazole-1-ethanamine may contribute positively to its biological efficacy .

The biological activity of imidazole derivatives is often attributed to their ability to interact with biological targets:

- Enzyme Inhibition : Many imidazoles act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Cell Membrane Interaction : The hydrophobic nature of the undecyl group may facilitate interactions with cell membranes, enhancing permeability and bioavailability.

Scientific Research Applications

Biological Activities

1H-Imidazole-1-ethanamine derivatives are known for their diverse biological activities, which include:

Antibacterial and Antifungal Properties

Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal activities. The compound's unique structure allows it to disrupt microbial cell membranes and inhibit essential enzymes, making it effective against various pathogens.

Anticancer Activity

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, modifications in the imidazole structure can enhance the compound's ability to modulate apoptotic pathways by increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in managing conditions like arthritis and other inflammatory disorders .

Antitumor Activity

A study evaluated the antitumor effects of various imidazole derivatives, including those related to 1H-Imidazole-1-ethanamine. The findings demonstrated potent antiproliferative activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The selectivity index indicated that these compounds preferentially target tumor cells over normal cells.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4f | 18.53 | 23–46 |

| 5-FU | - | - |

| MTX | - | - |

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of imidazole derivatives. The results indicated that structural variations, particularly the undecyl group in 1H-Imidazole-1-ethanamine, enhanced activity against specific bacterial strains such as E. coli and S. aureus .

Applications in Analytical Chemistry

1H-Imidazole-1-ethanamine has been successfully analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method was developed using a mobile phase of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry applications . This method is scalable for preparative separation and suitable for pharmacokinetic studies.

Comparison with Similar Compounds

Structural and Functional Differences

Alkyl Chain Length and Saturation :

- The undecyl chain in the target compound enhances hydrophobicity and membrane permeability, making it suitable for surfactant applications. In contrast, the 8-heptadecenyl derivative (C17 with a double bond) has reduced logP due to unsaturation, improving flexibility and lowering melting points .

- Shorter chains (e.g., heptyl ) decrease hydrophobicity, enhancing solubility in polar solvents but reducing lipid bilayer interactions .

Functional Groups :

- The primary amine in the target compound allows for protonation and salt formation, critical for ionic interactions in corrosion inhibition. Derivatives with carboxymethyl groups (e.g., sodium salts) exhibit increased water solubility, broadening their use in detergents .

- Ethyl-substituted analogs prioritize aqueous solubility over lipid permeability, favoring applications in homogeneous catalysis .

Preparation Methods

Cyclocondensation of Diamines with Nitriles

This classical method involves reacting 1,2-diaminoethane derivatives with long-chain nitriles. For 4,5-dihydro-2-undecyl substitution, undecyl nitrile is heated with N-aminoethyl ethylene diamine at 160–180°C in the presence of acidic catalysts (e.g., ZnCl₂ or AlCl₃). The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 150–200°C | 170°C |

| Catalyst | Lewis acids (ZnCl₂, AlCl₃) | ZnCl₂ (5 mol%) |

| Reaction Time | 6–24 hours | 12 hours |

| Yield | 40–65% | 58% (reported) |

Limitations include moderate yields and byproduct formation from incomplete cyclization.

Alkylation of Imidazoline Precursors

Direct alkylation of pre-formed imidazolines provides better control over substituent positioning. 2-Imidazoline is treated with 1-bromoundecane in a polar aprotic solvent (e.g., DMF or DMSO) using K₂CO₃ as a base. The ethanamine side chain is introduced via nucleophilic substitution at the N1 position.

Mechanistic Insights :

Grignard Reagent-Based Alkylation

Adapting methodologies from patent WO2009071584A1, the undecyl chain is introduced via Grignard reagents. Undecyl magnesium bromide reacts with a pre-functionalized imidazoline intermediate, enabling C–C bond formation at the 2-position. Subsequent quenching with ammonium chloride yields the target compound.

Advantages :

- High regioselectivity for the 2-position.

- Scalable to industrial production.

Challenges :

Formamide-Mediated Cyclization

Inspired by atipamezole synthesis, this method employs formamide as both solvent and reactant. A precursor N-(2-aminoethyl)-undecylamide undergoes cyclization at 120°C, facilitated by formamide’s dehydrating properties. The reaction produces the imidazoline ring with concurrent introduction of the ethanamine group.

Key Steps :

- Amide formation between undecylic acid and ethane-1,2-diamine.

- Cyclization via intramolecular nucleophilic attack.

- Isolation via vacuum distillation or recrystallization.

Optimization of Reaction Conditions

Catalyst Screening

Lewis acids (e.g., ZnCl₂) improve cyclocondensation yields by polarizing the nitrile group. Transition metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency in methods involving unsaturated intermediates.

Solvent Effects

- Polar aprotic solvents (DMF, DMSO): Favor SN2 mechanisms in alkylation.

- Toluene/xylene : Ideal for high-temperature cyclocondensation.

- Formamide : Dual role as solvent and reactant in cyclization.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 40–65 | 85–90 | Moderate | High |

| Alkylation | 50–70 | 90–95 | High | Medium |

| Grignard Reagent | 60–75 | 92–97 | Low | Low |

| Formamide Cyclization | 55–70 | 88–93 | High | Medium |

The alkylation route balances yield and scalability, making it preferred for industrial applications. Grignard-based methods, while efficient, are less cost-effective due to reagent expenses.

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in:

Q & A

Q. Can machine learning predict novel derivatives with enhanced bioactivity?

- Methodological Answer : Train QSAR models using datasets of imidazole derivatives (e.g., MIC values, logP). Features include substituent electronegativity, chain length, and topological polar surface area. Validate predictions via synthesis and testing .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.